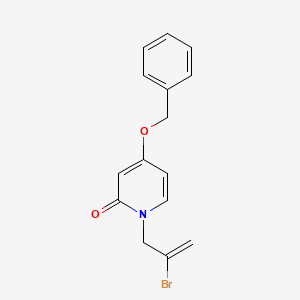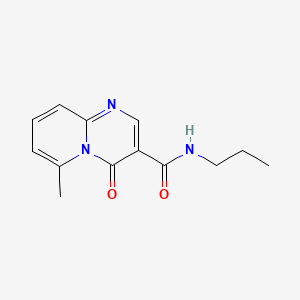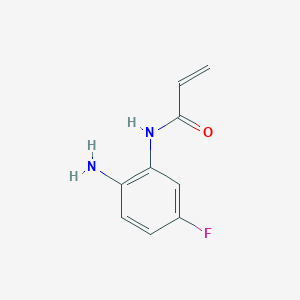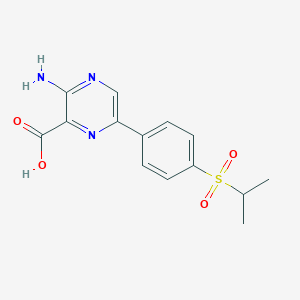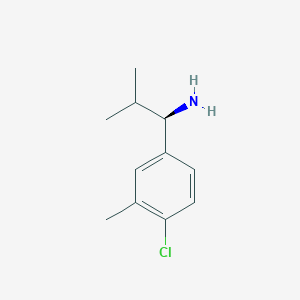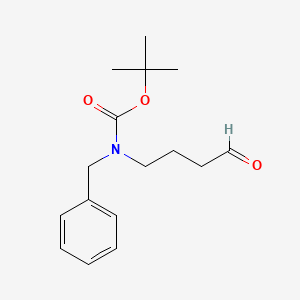
tert-Butyl benzyl(4-oxobutyl)carbamate
Overview
Description
tert-Butyl benzyl(4-oxobutyl)carbamate is an organic compound with the molecular formula C16H23NO4. It is a derivative of butyraldehyde, where the amino group is protected by a benzyl and tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(4-oxobutyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Aldehyde Formation: The final step involves the formation of the aldehyde group. This can be achieved by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzyl(4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium on carbon (Pd/C), hydrogen gas
Major Products Formed
Oxidation: 4-[Benzyl(tert-butoxycarbonyl)amino]butyric acid
Reduction: 4-[Benzyl(tert-butoxycarbonyl)amino]butanol
Substitution: 4-(tert-butoxycarbonyl)amino]butyraldehyde
Scientific Research Applications
tert-Butyl benzyl(4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-Butyl benzyl(4-oxobutyl)carbamate involves its reactivity due to the presence of the aldehyde group and the protective Boc group. The aldehyde group can undergo nucleophilic addition reactions, while the Boc group provides stability and prevents unwanted side reactions. The benzyl group can be selectively removed to expose the amine functionality for further reactions.
Comparison with Similar Compounds
tert-Butyl benzyl(4-oxobutyl)carbamate can be compared with similar compounds such as:
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[Benzyl(tert-butoxycarbonyl)amino]butanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(tert-butoxycarbonyl)amino]butyraldehyde: Lacks the benzyl group, making it less stable but more reactive.
The uniqueness of this compound lies in its combination of protective groups and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(4-oxobutyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,12H,7-8,11,13H2,1-3H3 |
InChI Key |
FXNOKTJWBRTCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[2-(2-Aminopyridin-4-yl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8319169.png)
![4-Hydroxy dibenzo[b,d]furan-1-carbaldehyde](/img/structure/B8319177.png)
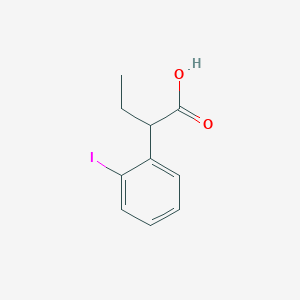

![2-(Benzo[b]furan-2-yl)-4-chloromethyl-5-methyloxazole](/img/structure/B8319197.png)
